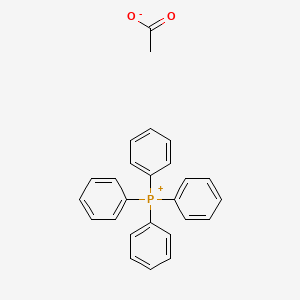
Tetraphenylphosphonium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylphosphonium acetate is an organophosphorus compound with the chemical formula ( \text{C}{26}\text{H}{23}\text{O}_2\text{P} ). It is a quaternary phosphonium salt where the phosphorus atom is bonded to four phenyl groups and one acetate anion. This compound is known for its applications in organic synthesis and catalysis due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium acetate can be synthesized through the reaction of tetraphenylphosphonium chloride with sodium acetate in an aqueous medium. The reaction proceeds as follows: [ \text{(C}_6\text{H}_5)_4\text{PCl} + \text{NaOAc} \rightarrow \text{(C}_6\text{H}_5)_4\text{POAc} + \text{NaCl} ]
The reaction is typically carried out at room temperature with stirring to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to filtration and recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylphosphonium acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylphosphonium oxide.
Reduction: It can be reduced to form tetraphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used under mild conditions.
Major Products:
Oxidation: Tetraphenylphosphonium oxide.
Reduction: Tetraphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tetraphenylphosphonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It serves as a probe for studying mitochondrial membrane potential due to its ability to accumulate in mitochondria.
Medicine: It is investigated for its potential use in tumor imaging and as a drug delivery agent targeting mitochondria.
Industry: It is used in the production of light-emitting diodes (LEDs) and other electronic devices due to its ability to enhance the crystallinity and dimensionality of perovskite layers
Mecanismo De Acción
Tetraphenylphosphonium acetate exerts its effects primarily through its interaction with cellular membranes. The compound’s lipophilic nature allows it to penetrate the hydrophobic barriers of plasma and mitochondrial membranes. Once inside the mitochondria, it accumulates in response to the negative inner transmembrane potential. This accumulation can lead to various effects, including the disruption of mitochondrial function and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- Tetraphenylphosphonium iodide
Comparison: Tetraphenylphosphonium acetate is unique among its analogs due to the presence of the acetate anion, which imparts distinct reactivity and solubility properties. Unlike the halide analogs, this compound can participate in esterification and other acetate-specific reactions, making it more versatile in certain synthetic applications .
Propiedades
Número CAS |
64564-22-3 |
|---|---|
Fórmula molecular |
C26H23O2P |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
tetraphenylphosphanium;acetate |
InChI |
InChI=1S/C24H20P.C2H4O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-2(3)4/h1-20H;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
HLNHDVOODYDVRZ-UHFFFAOYSA-M |
SMILES |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)



![4-Chloro-2-[(5-Chloroquinolin-8-Yl)oxy]phenol](/img/structure/B3192659.png)

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)

![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)



![[1,1'-Bicyclohexyl]-4,4'-diamine](/img/structure/B3192726.png)

